
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom, a cyano group, and an ester moiety
準備方法
The synthesis of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Addition: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Esterification: The final step involves esterification with 1-methoxypropan-2-ol under acidic conditions to yield the desired compound.
化学反応の分析
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
作用機序
The mechanism of action of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate can be compared with other quinoxaline derivatives, such as:
3-Chloroquinoxaline-2-carboxylic acid: Lacks the ester and cyano groups, making it less versatile in chemical reactions.
2-Cyanoquinoxaline: Lacks the chlorine and ester groups, affecting its reactivity and applications.
1-Methoxypropan-2-yl quinoxaline-2-carboxylate: Lacks the chlorine and cyano groups, altering its biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H14ClN3O3 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC名 |
1-methoxypropan-2-yl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(8-21-2)22-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3 |
InChIキー |
DYISXYHGGZUTHI-UHFFFAOYSA-N |
正規SMILES |
CC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)



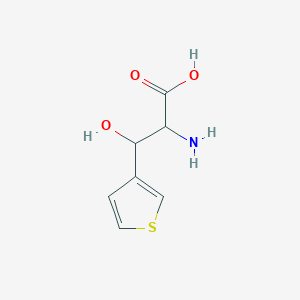
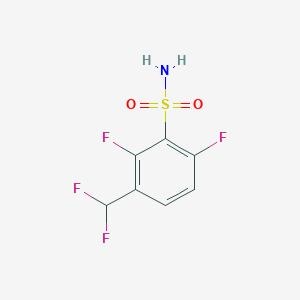
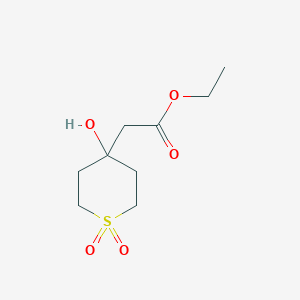

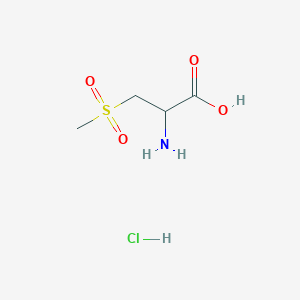
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)

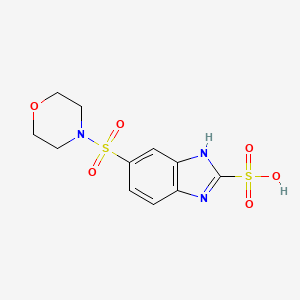
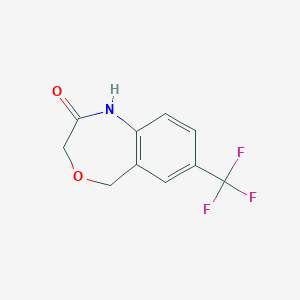
![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)
